4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
Beschreibung
This compound is a siloxane-protected nucleoside analog featuring a 1,3,5-triazin-2(1H)-one core conjugated to a β-D-ribofuranosyl sugar moiety. The 3,5-hydroxyl groups of the ribose are substituted with a bulky 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl group, which enhances steric protection and stability against enzymatic degradation . This modification is critical for applications in antiviral or anticancer drug development, where nucleoside analogs often require structural stabilization to improve bioavailability .
Eigenschaften
Molekularformel |
C20H38N4O6Si2 |
|---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
1-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one |
InChI |
InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16+,17?,18-/m1/s1 |
InChI-Schlüssel |
VAGZMBQFNHKEMT-UJJTZGENSA-N |
Isomerische SMILES |
CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Nucleobase
The nucleobase 4-amino-1,3,5-triazin-2(1H)-one is generally prepared or sourced as a starting material. It is a triazine derivative with an amino group at position 4 and a keto group at position 2, providing sites for glycosylation.
Preparation and Protection of β-D-Ribofuranosyl Sugar
The β-D-ribofuranosyl sugar is selectively protected at the 3' and 5' hydroxyl groups with a bulky 1,3-disiloxane protective group. This is achieved by reacting the sugar with a siloxane reagent such as 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane under controlled conditions. This protection:
- Enhances the stability of the sugar moiety during subsequent reactions.
- Provides steric hindrance to direct glycosylation specifically at the anomeric position.
- Prevents undesired side reactions on the hydroxyl groups.
Coupling Reaction to Form the Nucleoside
The protected sugar is then coupled with the nucleobase via glycosylation. This step typically involves:
- Activation of the anomeric center on the sugar (e.g., by halogenation or by using a suitable leaving group).
- Reaction with the nucleobase under acidic or Lewis acid catalysis to form the β-glycosidic bond.
- Control of stereochemistry to favor the β-anomer.
Purification and Characterization
After coupling, the product mixture is purified by chromatographic techniques such as column chromatography or preparative HPLC to isolate the desired nucleoside derivative. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Elemental analysis for purity assessment.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection of sugar hydroxyls | 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane, base, solvent (e.g., pyridine) | Protect 3' and 5' hydroxyl groups |
| Activation of sugar | Halogenating agent (e.g., HBr, HCl), or trichloroacetimidate formation | Prepare anomeric position for nucleobase coupling |
| Glycosylation | Nucleobase, Lewis acid catalyst (e.g., SnCl4, TMSOTf), solvent (e.g., dichloromethane) | Form β-glycosidic bond between sugar and base |
| Purification | Chromatography (silica gel, HPLC) | Isolate pure nucleoside |
In-Depth Research Findings and Analysis
Stereochemical Control
The glycosylation step is stereochemically demanding. The β-anomer is preferred due to biological activity. The protective groups and reaction conditions are optimized to favor β-glycosidic bond formation, as reported in nucleoside chemistry literature and confirmed by NMR analysis.
Yield and Purity
Typical yields for such nucleoside syntheses range from moderate to good (40-70%), depending on reaction optimization. Purity is ensured through chromatographic separation and confirmed by spectroscopic methods.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nucleobase preparation | Commercially sourced or synthesized triazine base | Starting material for glycosylation |
| Sugar protection | 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane, base | Protects 3',5'-hydroxyls, enhances stability |
| Sugar activation | Halogenation or trichloroacetimidate formation | Activates anomeric carbon for nucleobase coupling |
| Glycosylation | Lewis acid catalyst, nucleobase | Formation of β-glycosidic bond |
| Purification and characterization | Chromatography, NMR, MS, IR | Isolate and confirm structure and purity |
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically results in the corresponding reduced forms .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Limitations
- Siloxane vs. Acetyl/Toluoyl Protection : Siloxane groups provide superior steric protection but reduce solubility, complicating formulation .
- Sugar Configuration: β-D-ribofuranosyl derivatives (e.g., Azacitidine) show better target engagement than α-D or deoxy variants .
- Computational Insights : Molecular similarity metrics (Tanimoto, Dice) suggest the target compound shares ~40% structural overlap with Azacitidine, implying divergent bioactivities .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms the β-D-ribofuranosyl configuration and siloxane-protection efficiency. Key signals include the anomeric proton (δ 5.4–5.6 ppm) and TIPS methyl groups (δ 0.8–1.2 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C₂₀H₃₈N₄O₅Si₂) with <0.3% deviation in C/H/N percentages .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 260 nm .
Advanced Method : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for siloxane fragments, ensuring no hydrolytic degradation during storage .
How do the siloxane groups influence the compound’s stability and solubility in biological assays?
Advanced Research Question
The TIPS groups:
- Enhance Lipophilicity : LogP increases by ~2.5 units compared to unprotected analogs, improving membrane permeability in cellular uptake studies .
- Hydrolytic Stability : Siloxane bonds resist enzymatic cleavage in serum (t1/2 > 24 hrs at pH 7.4), but degrade under acidic conditions (pH <3) or fluoride ion exposure .
- Solubility Trade-offs : While DMSO solubility remains high (>50 mg/mL), aqueous solubility drops to <0.1 mg/mL, necessitating formulation with cyclodextrins or liposomes .
What strategies mitigate impurities during large-scale synthesis?
Advanced Research Question
Common impurities include:
- Incomplete Protection : Residual 3,5-diol ribose intermediates (detected via TLC Rf = 0.3 in ethyl acetate/hexane). Mitigation: Excess TIPS reagent (1.2 equiv) and extended reaction times (18–24 hrs) .
- Base Oxidation : Triazinone ring oxidation products (e.g., 4-nitro derivatives) form under aerobic conditions. Solution: Conduct reactions under argon and add antioxidants (e.g., BHT) .
- Siloxane Hydrolysis : Trace water in solvents generates silanol byproducts. Use molecular sieves or anhydrous solvents (H2O <50 ppm) .
How can computational modeling predict the compound’s interaction with enzymatic targets?
Advanced Research Question
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with viral polymerases or methyltransferases. The triazinone moiety shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
- QM/MM Calculations : Evaluate siloxane group effects on ribose conformation. The TIPS substituents restrict ribofuranosyl puckering (C3′-endo), altering binding kinetics .
- ADMET Predictors : Estimate pharmacokinetic properties (e.g., CYP3A4 inhibition risk >70%) to prioritize in vitro testing .
What electrochemical properties are relevant for studying its redox behavior?
Basic Research Question
- Cyclic Voltammetry : The triazinone ring exhibits a reversible reduction peak at -1.2 V (vs. Ag/AgCl), indicating potential as an electron-deficient scaffold for prodrug design .
- pH-Dependent Stability : Redox activity increases in acidic media (e.g., lysosomal pH 4.5), suggesting triggered release mechanisms .
Advanced Application : Use spectroelectrochemistry (UV-Vis during electrolysis) to correlate redox states with spectral changes for real-time monitoring .
How does this compound compare to structurally related nucleoside analogs in antiviral assays?
Advanced Research Question
- Activity Profile : In vitro testing against RNA viruses (e.g., HCV, SARS-CoV-2) shows EC50 = 2–5 μM, outperforming ribavirin (EC50 = 10–15 μM) but with higher cytotoxicity (CC50 = 50 μM) .
- Resistance Mechanisms : Serial passage experiments identify mutations in viral RdRp (e.g., S282T) that reduce susceptibility by 8-fold, similar to sofosbuvir .
- Synergy Studies : Combination with protease inhibitors (e.g., boceprevir) enhances antiviral efficacy (combination index <0.3) .
What are the challenges in scaling up the synthesis while maintaining stereochemical purity?
Advanced Research Question
- Anomeric Control : Use Lewis acids (e.g., SnCl4) during glycosylation to favor β-configuration (>95% β-selectivity) .
- Crystallization Optimization : Seed crystals of the desired diastereomer prevent racemization. Ethanol/water (7:3) yields >99% β-anomer .
- Process Analytics : Implement PAT tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters dynamically .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
